Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-
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Overview
Description
Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoic acid moiety linked to a 4-hydroxy-3-methoxyphenyl group through an amide bond. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Vanillic acid: 4-Hydroxy-3-methoxybenzoic acid, a structurally similar compound with antioxidant properties.
Methyl vanillate: Methyl 4-hydroxy-3-methoxybenzoate, used in flavoring and fragrance industries.
Salicylic acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as an anti-inflammatory agent.
Uniqueness
Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]- is unique due to its specific structural features and the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
565190-59-2 |
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Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-6,8,10,19H,7,9H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
OJHBPKMFZHQZHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)NC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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